Einecs 234-787-9

Description

Historical Evolution of Silicon Nitride Research

The journey of Silicon Nitride began in 1857 with its initial discovery, and the first synthesis was reported by Deville and Wöhler in 1859. sintx.com For nearly a century, it remained largely a subject of academic curiosity. sintx.com The mid-20th century marked a turning point, with commercial interest surging in the 1950s, primarily for refractory applications. opnews.comsintx.com During this period, researchers in the United States and the United Kingdom began exploring its potential for high-temperature applications in rockets and gas turbines. instituteofmaking.org.uk

The 1970s and 1980s were decades of significant advancement, fueled by government-funded research programs. youtube.com A notable initiative was a US$17 million contract in 1971 from the U.S. Department of Defense to Ford and Westinghouse for the development of ceramic gas turbines. wikipedia.org These decades saw substantial improvements in manufacturing processes, which led to reduced production costs and established Silicon Nitride's prominence as a structural ceramic. sintx.com This era also saw the development of various forms of the material, including reaction-bonded silicon nitride (RBSN), hot-pressed silicon nitride (HPSN), and sintered silicon nitride (SSN). sintx.com

The evolution of synthesis techniques has been central to the advancement of Silicon Nitride research. Early methods like the direct nitridation of silicon powder, developed in the 1950s, were foundational but had limitations regarding purity. wikipedia.org Subsequent methods such as diimide decomposition and carbothermal reduction offered pathways to higher purity powders. wikipedia.org The table below summarizes key synthesis methods that have been developed over the years.

| Synthesis Method | Description |

| Direct Nitridation | Heating powdered silicon in a nitrogen atmosphere at temperatures between 1300°C and 1400°C. umicore-ceramics.com This was the first large-scale method for powder production. wikipedia.org |

| Carbothermal Reduction | Heating silica (B1680970), carbon, and nitrogen at high temperatures (1250–1300 °C). wikipedia.org This method was first demonstrated in 1925. |

| Diimide Decomposition | Involves the reaction of silicon tetrachloride with ammonia (B1221849), followed by thermal decomposition to produce amorphous silicon nitride, which is then crystallized through annealing. wikipedia.orgosti.gov |

| Chemical Vapor Deposition (CVD) | Gaseous silicon precursors (like silane (B1218182) or silicon tetrachloride) react with ammonia to deposit thin films of silicon nitride. nih.gov This includes Low-Pressure CVD (LPCVD) and Plasma-Enhanced CVD (PECVD). wikipedia.org |

| Sintering with Aids | Adding materials like yttria or alumina (B75360) to silicon nitride powder to facilitate densification at lower temperatures through liquid phase sintering. wikipedia.orgbsq-tech.com |

Foundational Role of Silicon Nitride in Contemporary Scientific Disciplines

Silicon Nitride's unique properties have made it a cornerstone material in several scientific and technological domains. Its versatility is demonstrated by its application in extreme environments, from high-speed engines to the human body. sintx.comyoutube.com

Materials Science and Engineering: In materials science, Silicon Nitride is prized for its exceptional mechanical properties, which are retained even at high temperatures. sintx.com It is used in applications demanding high strength, wear resistance, and thermal stability, such as ball bearings, cutting tools, and components for automotive and aerospace engines. bsq-tech.comresearchgate.net The material's high fracture toughness, one of the highest among advanced ceramics, makes it incredibly resilient. opnews.com Research has shown that the microstructure, particularly the interlocking of elongated β-Si₃N₄ grains, contributes significantly to its toughness. saint-gobain.com

The properties of Silicon Nitride can be tailored by controlling its phase composition. The two primary phases, α-Si₃N₄ and β-Si₃N₄, have distinct crystal structures and properties. preciseceramic.comnanotrun.com

| Property | α-Si₃N₄ | β-Si₃N₄ |

| Crystal Structure | Trigonal preciseceramic.com | Hexagonal umicore-ceramics.compreciseceramic.com |

| Formation Temperature | Lower temperatures (e.g., below 1350°C) nanotrun.com | Higher temperatures (e.g., above 1500°C) nanotrun.com |

| Characteristics | Exceptional hardness. unipretec-ceramics.com | Superior mechanical properties at high temperatures, excellent thermal stability. preciseceramic.com |

| Appearance | White or off-white, loose wool-like or needle-like body. zingin.com.cn | Darker in color, dense granular polyhedron or short prism. zingin.com.cn |

Electronics and Semiconductors: In the electronics industry, Silicon Nitride is a critical material, primarily used for its insulating and barrier properties. sintx.com It serves as a passivation layer in the fabrication of integrated circuits, offering superior protection against moisture and sodium ion diffusion compared to silicon dioxide. sintx.com Thin films of Silicon Nitride are deposited on semiconductor wafers using techniques like LPCVD and PECVD. wikipedia.orguniversitywafer.com These films are used as dielectrics in capacitors, as etch masks, and in memory devices. sintx.comwikipedia.org Recent research has also explored its use in photonics, where its compatibility with CMOS technology and ability to act as a low-loss waveguide are highly advantageous. prutor.airesearchmatters.inimec-int.com

Catalysis: Research into Silicon Nitride as a catalyst or catalyst support is a growing field. Its high thermal and chemical stability make it a robust platform for catalytic reactions, especially at high temperatures. mdpi.com It can facilitate heat transfer more effectively than traditional oxide supports, preventing the formation of "hot spots" that can degrade catalyst performance. mdpi.com Studies have demonstrated its potential in various reactions, including oxidation, hydrogenation, and dehydrogenation. mdpi.com

Biomedical Applications: The biomedical field has seen a surge in the use of Silicon Nitride due to its biocompatibility, strength, and recently discovered antibacterial properties. mdpi.comresearchgate.net It is used in orthopedic and spinal implants, such as intervertebral fusion devices. mdpi.comctlamedica.comnih.gov Research has shown that Silicon Nitride surfaces can promote bone growth (osteoconductivity) and integrate well with existing bone tissue. mdpi.comresearchgate.net Its wear resistance also makes it a candidate for the bearing surfaces of joint replacements. researchgate.net Furthermore, its radiolucency allows for clear imaging post-implantation. ctlamedica.com

The following table presents a selection of key mechanical and thermal properties of Silicon Nitride ceramics, highlighting their suitability for demanding applications.

| Property | Value |

| Density (g/cm³) | ~3.2 umicore-ceramics.com |

| Hardness (Mohs Scale) | 9 nanotrun.com |

| Flexural Strength (MPa) | 900 umicore-ceramics.com |

| Fracture Toughness (MPa·m¹/²) | 5 - 7 saint-gobain.comctlamedica.com |

| Thermal Expansion Coefficient (10⁻⁶/°C) | Low ceramaret.com |

| Thermal Conductivity (W/m·K) | 54.7 - 80.7 (with additives) jim.org.cn |

| Maximum Use Temperature in Air (°C) | ~1200 umicore-ceramics.com |

Table of Compound Names

| Common Name | Chemical Formula |

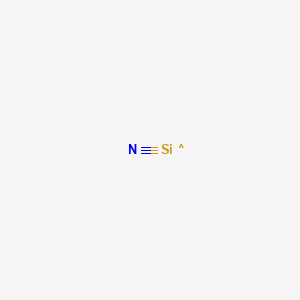

| Silicon Nitride | Si₃N₄ |

| Silicon | Si |

| Nitrogen | N₂ |

| Silica (Silicon Dioxide) | SiO₂ |

| Silicon Tetrachloride | SiCl₄ |

| Ammonia | NH₃ |

| Silane | SiH₄ |

| Yttria (Yttrium Oxide) | Y₂O₃ |

| Alumina (Aluminum Oxide) | Al₂O₃ |

| Magnesium Oxide | MgO |

| Carbon | C |

Properties

CAS No. |

12033-60-2 |

|---|---|

Molecular Formula |

NSi |

Molecular Weight |

42.092 g/mol |

IUPAC Name |

azanylidynesilicon |

InChI |

InChI=1S/NSi/c1-2 |

InChI Key |

NCLWWTWAYQTPBU-UHFFFAOYSA-N |

Canonical SMILES |

N#[Si] |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Fabrication Techniques for Silicon Nitride Si3n4

Fundamental Synthesis Routes for Silicon Nitride Powders

The primary methods for synthesizing silicon nitride powders involve different silicon precursors, including elemental silicon, silicon dioxide, and gaseous silicon compounds like silicon tetrachloride and silane (B1218182). nih.govresearchgate.net

Direct nitridation is the earliest and one of the most common commercial methods for producing silicon nitride powder due to its relative simplicity and low cost. nanotrun.comceramicindustry.comnanotrun.com The process involves the high-temperature reaction of fine elemental silicon powder with a nitrogen-containing atmosphere, such as pure nitrogen (N2) or ammonia (B1221849) (NH3). nanotrun.comneliti.com

The fundamental chemical reactions are:

3Si(s) + 2N₂(g) → Si₃N₄(s) nanotrun.com

3Si(s) + 4NH₃(g) → Si₃N₄(s) + 6H₂(g) nanotrun.com

The reaction is highly exothermic, and careful control of the temperature is necessary to prevent the silicon powder from melting, which would impede the nitridation process. nanotrun.comnanotrun.com The process typically takes place in a tube furnace at temperatures ranging from 1300°C to 1600°C for extended periods. neliti.com The final product is often a non-uniform block that requires milling to obtain a fine powder, which can introduce impurities. nanotrun.comnanotrun.com Research has shown that diluents like α-Si3N4 can be used to act as a heat accepter, helping to control the temperature and promote the formation of the desired α-phase of silicon nitride. researchgate.net The presence of impurities, such as iron, can also influence the reaction, correlating with the formation of Si3N4 whiskers. nasa.gov

Table 1: Process Parameters for Direct Nitridation of Silicon

| Parameter | Typical Range/Value | Effect on Synthesis |

|---|---|---|

| Temperature | 1300°C - 1600°C neliti.com | Higher temperatures increase reaction rate but risk melting silicon. nanotrun.com |

| Atmosphere | Nitrogen (N₂) or Ammonia (NH₃) nanotrun.com | Both serve as the nitrogen source for the reaction. |

| Reaction Time | 30 - 800 minutes neliti.com | Longer times are required for complete conversion. |

| Si Powder Size | Fine powder (e.g., 2.2 μm) researchgate.net | Smaller particles increase the surface area for reaction. |

| Catalyst/Diluent | Iron (Fe), α-Si₃N₄ researchgate.netresearchgate.net | Can enhance nitridation and help control exothermic heat. researchgate.netnasa.gov |

The carbothermal reduction and nitridation (CRN) process is a cost-effective method for synthesizing silicon nitride powder, utilizing inexpensive raw materials like silicon dioxide (SiO₂) and carbon. nanotrun.comresearchgate.net In this high-temperature process, carbon reduces the silicon dioxide in a nitrogen atmosphere. google.com The reaction proceeds through the formation of a gaseous silicon monoxide (SiO) intermediate, which then reacts with nitrogen to form silicon nitride. nanotrun.comnanotrun.com

3SiO₂(s) + 6C(s) + 2N₂(g) → Si₃N₄(s) + 6CO(g) nanotrun.com

This method is suitable for large-scale production and can yield fine powders with a high content of the α-Si₃N₄ phase. nanotrun.com However, a significant challenge is the potential for residual carbon or the formation of silicon carbide (SiC) as an impurity in the final product. nanotrun.com The process parameters, including temperature, C/SiO₂ ratio, and the use of additives, significantly influence the phase and morphology of the resulting powder. semanticscholar.org Research indicates that the reaction kinetics can be controlled by the reduction of SiO₂ and that using "seed" Si₃N₄ can increase the reaction rate by eliminating the nucleation step. researchgate.net

| Raw Materials | Low-cost quartz and carbon coke can be used as starting materials. semanticscholar.org | Enables cost-effective, large-scale production. semanticscholar.org |

The diimide synthesis route is a chemical method capable of producing very high-purity, fine, and easily sinterable α-silicon nitride powder. nanotrun.comyoutube.com This process involves the reaction of a silicon halide, typically silicon tetrachloride (SiCl₄), with liquid or gaseous ammonia (NH₃). ceramicindustry.com The reaction, often carried out in a solvent like benzene or n-hexane at low temperatures (e.g., 0°C), first produces a precipitate of silicon diimide (Si(NH)₂) and a byproduct, ammonium (B1175870) chloride (NH₄Cl). dtic.mil

The initial reaction is:

SiCl₄(l) + 6NH₃(g) → Si(NH)₂(s) + 4NH₄Cl(s)

The silicon diimide intermediate is then thermally decomposed at high temperatures (1200°C to 1350°C) under vacuum to yield amorphous silicon nitride. dtic.milwikipedia.org A subsequent annealing step, typically between 1400°C and 1500°C, is required to crystallize the amorphous powder into the desired α-Si₃N₄ phase. wikipedia.org This method is known for producing high-quality powder, and one company, Ube Industries, has perfected a complex, two-step version of this process. youtube.com

Table 3: Characteristics of the Diimide Synthesis Process

| Stage | Reactants/Intermediates | Conditions | Product |

|---|---|---|---|

| Precipitation | SiCl₄, NH₃ dtic.mil | Low temperature (~0°C), often in a solvent. dtic.mil | Silicon diimide (Si(NH)₂) and Ammonium Chloride (NH₄Cl). dtic.mil |

| Decomposition | Silicon diimide (Si(NH)₂) | 1200°C - 1350°C under vacuum. dtic.mil | Amorphous Si₃N₄. wikipedia.org |

| Crystallization | Amorphous Si₃N₄ | Annealing at 1400°C - 1500°C. wikipedia.org | High-purity, submicron α-Si₃N₄ powder. dtic.mil |

Chemical Vapor Deposition (CVD) is a process used to produce high-purity, ultra-fine silicon nitride powders and, more commonly, thin films. nanotrun.comdsneg.com The method involves the gas-phase reaction of a volatile silicon source, such as silane (SiH₄) or silicon tetrachloride (SiCl₄), with a nitrogen source, typically ammonia (NH₃), at elevated temperatures. nanotrun.comwikipedia.org The resulting silicon nitride is deposited onto a substrate. dsneg.com

The reactions are as follows:

3SiH₄(g) + 4NH₃(g) → Si₃N₄(s) + 12H₂(g) nanotrun.comwikipedia.org

3SiCl₄(g) + 4NH₃(g) → Si₃N₄(s) + 12HCl(g)

CVD processes can be categorized based on the operating pressure and temperature, such as Atmospheric Pressure CVD (APCVD) and Low-Pressure CVD (LPCVD). wikipedia.orgdsneg.comgelest.com

A significant variant of CVD is Plasma-Enhanced Chemical Vapor Deposition (PECVD) . plasma-dynamics.it PECVD utilizes a plasma to energize the reactant gases, allowing for deposition at much lower temperatures (typically 350-450°C) compared to conventional CVD. plasma-dynamics.itpv-manufacturing.org This makes it suitable for applications where high processing temperatures would damage the substrate, such as in semiconductor manufacturing and for creating passivation layers on solar cells. pv-manufacturing.orguniversitywafer.com In PECVD, precursors like silane and ammonia are mixed with inert gases and excited by an electric field, creating a plasma where the reactions occur. pv-manufacturing.orgrsc.org The properties of the deposited SiNx film, such as refractive index and hydrogen content, can be tuned by adjusting process parameters like gas flow rates, pressure, and temperature. pv-manufacturing.orgcore.ac.uk

Table 4: Comparison of CVD and PECVD for Silicon Nitride Deposition

| Feature | Conventional CVD (LPCVD/APCVD) | Plasma-Enhanced CVD (PECVD) |

|---|---|---|

| Deposition Temperature | High (>700°C) gelest.com | Low (<450°C) gelest.com |

| Energy Source | Thermal energy dsneg.com | Plasma (electric field) rsc.org |

| Film Composition | Stoichiometric, low hydrogen content gelest.com | Often non-stoichiometric, contains substantial hydrogen (10-30 at.%) gelest.com |

| Key Advantage | High film quality and uniformity. gelest.com | Low-temperature processing, tunable film properties. plasma-dynamics.itpv-manufacturing.org |

| Typical Precursors | Dichlorosilane (SiH₂Cl₂), Ammonia (NH₃) gelest.com | Silane (SiH₄), Ammonia (NH₃), Nitrogen (N₂) pv-manufacturing.org |

| Common Applications | Semiconductor manufacturing. wikipedia.org | Solar cells (anti-reflection coatings), MEMS, passivation layers. pv-manufacturing.orguniversitywafer.com |

Plasma chemical synthesis utilizes the high temperatures and reactive species present in a plasma to produce silicon nitride, often in the form of nanoparticles. nih.gov This technique can be broadly categorized into thermal and non-thermal plasma methods.

Thermal plasma synthesis employs a high-temperature plasma jet (often exceeding 10,000 K) to vaporize a silicon-containing precursor, such as crushed silicon wafer waste. mdpi.com The vaporized silicon then reacts with a nitrogen source (which can be the plasma-forming gas itself, like N₂) in the plasma environment. mdpi.com Rapid cooling and condensation of the products lead to the formation of nanoparticles. mdpi.com Research has demonstrated the successful synthesis of spherical Si₃N₄ nanoparticles smaller than 30 nm using this method, even without the use of ammonia gas. mdpi.com

Non-thermal (or "cold") plasma synthesis , similar to PECVD, operates at lower gas temperatures. ucla.edu Pulsed radio frequency (RF) plasmas have been used to synthesize hydrogenated silicon nitride particles from silane and ammonia gas mixtures. aip.org In this method, the plasma is modulated with on/off cycles, which allows for control over the particle growth kinetics and average particle size, typically in the 10-100 nm range. aip.org The composition of films made with non-thermal plasma can be tuned by adjusting plasma power, shifting the stoichiometry from Si₃N₄ to nitrogen-poor SiNx. acs.org

Table 5: Research Data on Plasma Chemical Synthesis of SiNₓ

| Plasma Type | Precursors | Key Process Parameters | Resulting Product |

|---|---|---|---|

| Thermal Plasma Jet | Crushed Si wafer waste, Nitrogen (N₂) mdpi.com | Plasma temperature >10,000 K, rapid condensation. mdpi.com | Spherical α- and β-Si₃N₄ nanoparticles (<30 nm). mdpi.com |

| Pulsed RF Plasma | Silane (SiH₄), Ammonia (NH₃) aip.org | Pulsed on/off cycle, 500 mTorr pressure. aip.org | Hydrogenated Si₃N₄ particles (10-100 nm), agglomerated. aip.org |

| Non-thermal Plasma | Silane (SiH₄), Argon (Ar), Nitrogen (N₂) acs.org | Plasma power is tunable. acs.org | Composition-tunable SiNₓ nanoparticle films. acs.org |

Excimer laser-induced synthesis is a photolytic method for producing silicon nitride, typically as thin films. nih.govibm.com This technique involves using the intense ultraviolet (UV) radiation from an excimer laser to break the chemical bonds in precursor gases, initiating a chemical reaction at relatively low substrate temperatures. ibm.com

In this process, a mixture of a silicon source gas (like silane or disilane) and a nitrogen source gas (ammonia) is irradiated by the laser beam within a low-pressure reactor. ibm.com The laser photolysis of the precursor molecules creates reactive species that then combine to form silicon nitride on a nearby heated substrate. Films have been prepared at temperatures ranging from 225°C to 625°C using this method. ibm.com This technique offers a pathway for low-temperature deposition driven by photochemical reactions rather than purely thermal energy. nih.govibm.com

Pyrolysis of Organo-Silicon Precursors and Polymers

The pyrolysis of organo-silicon polymers, also known as preceramic polymers, offers a versatile route to produce silicon nitride ceramics with controlled compositions and microstructures. researchgate.netillinois.edu This method involves the thermal decomposition of polymers containing silicon and nitrogen in their backbone, such as polysilazanes, at elevated temperatures in a controlled atmosphere. dtic.mil

The conversion process from a polymeric precursor to a ceramic material is a complex series of chemical and physical transformations. researchgate.net Initially, the polymer is cross-linked to form an infusible solid, which helps to retain the desired shape during pyrolysis. As the temperature increases, the polymer undergoes decomposition, releasing volatile by-products and leaving behind an amorphous silicon carbonitride residue. nih.gov Further heating in a nitrogen or ammonia atmosphere leads to the formation of crystalline α-Si3N4. illinois.edu

The choice of precursor and pyrolysis conditions significantly influences the final ceramic's composition and properties. For instance, the pyrolysis of poly(cyclosilazane-Et) can yield either silicon nitride or silicon carbide, depending on the atmosphere used. illinois.edu Pyrolysis in an ammonia/argon atmosphere can produce amorphous Si3N4 with some residual carbon. illinois.edu

Key Research Findings from Pyrolysis of Organo-Silicon Precursors:

| Precursor System | Pyrolysis Conditions | Resulting Ceramic | Key Findings |

| Polysilazane (PSZ) and Polycarbosilane (PCS) mixture | 1200°C - 1500°C in nitrogen | Microcrystalline α-Si3N4 and nanocrystalline SiC | The ratio of PSZ to PCS and the annealing temperature significantly influence the crystallization behavior. researchgate.net |

| Poly(methylsiladiazane) (PMSDZ) | Above 1100°C under an inert atmosphere | Mixture of silicon nitride and silicon carbonitride | Ceramic yields can be increased by cross-linking with a dimethyltitanocene catalyst or by thermal curing. researchgate.net |

| Polyvinylsilazane resin with Si3N4 fillers | Up to 1100°C in nitrogen | Amorphous SiCN with α- and β-Si3N4 fillers | The addition of Si3N4 particles to the resin improves the retention of the original geometry and reduces cracking during pyrolysis. nih.gov |

Sol-Gel Processing Techniques for Preceramic Materials

The sol-gel process is a wet-chemical technique used for the fabrication of ceramic materials, including silicon nitride, from molecular precursors. wikipedia.orgndhu.edu.tw This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. sigmaaldrich.com

For silicon nitride synthesis, the process typically starts with silicon alkoxides, such as tetraethoxysilane (TEOS), which undergo hydrolysis and condensation reactions to form a silica (B1680970) gel. wikipedia.orgsigmaaldrich.com This gel is then subjected to a nitridation heat treatment, often in an ammonia atmosphere, to convert the silica to silicon nitride.

The sol-gel method offers several advantages, including high product purity, compositional homogeneity, and the ability to produce fine, reactive powders at relatively low temperatures. sigmaaldrich.comresearchgate.net The morphology and properties of the final silicon nitride powder can be controlled by adjusting the reaction parameters, such as the type of precursor, solvent, catalyst, and temperature.

Self-Propagating High-Temperature Synthesis (SHS)

Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is a highly efficient method for producing a wide range of advanced materials, including silicon nitride. wikipedia.orgyoutube.com This technique utilizes the heat generated by a strong exothermic reaction between the initial reactants to sustain the synthesis process. researchgate.netresearchgate.net

In the case of silicon nitride, the SHS process typically involves the combustion of silicon powder in a high-pressure nitrogen atmosphere. researchgate.net Once initiated by an external heat source, a combustion wave propagates through the reactant mixture, converting it into the final product. The high temperatures achieved during the reaction (often exceeding 2000°C) can help to purify the product by vaporizing volatile impurities. youtube.com

The characteristics of the resulting silicon nitride, such as the phase composition (α- to β-ratio) and particle morphology, can be influenced by factors like the initial porosity of the silicon compact, the nitrogen pressure, and the addition of diluents or catalysts. researchgate.netbohrium.com SHS is considered a cost-effective and energy-efficient method for producing high-purity silicon nitride powders. wikipedia.orgresearchgate.net

Nanostructured Silicon Nitride Synthesis

The synthesis of nanostructured silicon nitride, including nanowires, nanobelts, and nanoparticles, has garnered significant interest due to the unique properties these materials exhibit at the nanoscale. nih.gov

Fabrication of Silicon Nitride Nanowires and Nanobelts

Silicon nitride nanowires and nanobelts can be synthesized through various methods, with catalytic growth being a prominent technique. semanticscholar.orgias.ac.in The Vapor-Liquid-Solid (VLS) mechanism is a common approach where a metal catalyst, such as iron, cobalt, or nickel, is used to facilitate the growth of nanowires. nih.govacs.org

In a typical VLS process, a liquid alloy droplet is formed from the catalyst and a silicon-containing gas precursor at high temperatures. This droplet serves as a nucleation site for the growth of a solid silicon nitride nanowire as the precursor continuously dissolves into the droplet and precipitates at the liquid-solid interface. The diameter of the nanowires can be controlled by the size of the catalyst particles. ias.ac.in

Catalyst-free synthesis of silicon nitride nanowires has also been reported, where the presence of silicon oxide is believed to play a role in promoting the nitridation reaction. arxiv.org The morphology of the nanowires can be influenced by various factors, including the type of catalyst, reaction temperature, and gas flow rates. scientific.net

Synthesis and Morphological Control of Silicon Nitride Nanoparticles

The synthesis of silicon nitride nanoparticles with controlled morphology is crucial for their application in various fields. nih.gov Several techniques have been developed to produce these nanoparticles, including thermal plasma synthesis. mdpi.com

A study demonstrated the successful synthesis of spherical Si3N4 nanoparticles with sizes less than 30 nm by upcycling silicon wafer waste using an isolated nitrogen plasma. mdpi.com The crystallinity of the nanoparticles could be altered based on the reactor geometry. The introduction of ammonia gas was also investigated for its influence on the nitridation process. mdpi.com

The morphology of silicon nitride can also be controlled during the synthesis process. For instance, the use of different metal catalysts (Fe, Co, Ni) in a liquid-phase-assisted catalytic nitridation process can effectively change the micromorphology of the resulting α-Si3N4 particles. nih.gov The development of bimodal microstructures with large elongated β-Si3N4 grains is a key strategy for toughening silicon nitride ceramics. nih.gov

Properties of Amorphous Silicon Nitride Nanoparticles:

| Property | Value |

| Purity | 99+% |

| Average Particle Size | 15-30 nm |

| Morphology | Spherical |

| Specific Surface Area | 50-120 m²/g |

| Bulk Density | 0.05 g/cm³ |

| True Density | 3.4 g/cm³ |

| Data sourced from US Research Nanomaterials, Inc. us-nano.com |

Advanced Processing and Compaction of Silicon Nitride Materials

To fabricate dense and high-strength silicon nitride components, the synthesized powders must be consolidated using advanced processing and compaction techniques. These methods typically involve the application of high temperatures and pressures. preciseceramic.commascera-tec.comprecision-ceramics.com

Hot Pressing (HP) involves the uniaxial pressing of silicon nitride powder with sintering additives in a graphite (B72142) die at elevated temperatures (typically above 1600°C) and pressures. mascera-tec.comedge-techind.com This process results in highly dense materials with excellent mechanical properties. edge-techind.comgreat-ceramic.com However, it is generally limited to the production of simple shapes. precision-ceramics.com

Spark Plasma Sintering (SPS) is a rapid consolidation technique that utilizes pulsed direct current to heat the powder and die. mdpi.comazom.com This allows for faster heating rates and shorter sintering times compared to conventional methods, which can help to limit grain growth and produce fine-grained microstructures. researchgate.nettandfonline.com SPS is a powerful tool for developing novel silicon nitride-based materials with tailored microstructures. researchgate.net

Hot Isostatic Pressing (HIP) subjects the silicon nitride component to high isostatic gas pressure (up to 200 MPa) and high temperatures (up to 2000°C). precision-ceramics.comcambridge.org This process can eliminate residual porosity and further densify pre-sintered components, leading to improved mechanical properties and reliability. researchgate.netsintx.comnasa.gov HIP is particularly useful for producing complex-shaped parts with high density. mascera-tec.com

Comparison of Advanced Compaction Techniques for Silicon Nitride:

| Technique | Description | Key Advantages | Key Disadvantages | Typical Applications |

| Hot Pressing (HP) | Uniaxial pressing of powder with sintering aids at high temperature and pressure. mascera-tec.comedge-techind.com | High density, excellent mechanical properties, short preparation cycle. edge-techind.com | Limited to simple shapes, high manufacturing cost, anisotropic properties. mascera-tec.comprecision-ceramics.com | Ceramic cutting tools, plates, sheets. edge-techind.com |

| Spark Plasma Sintering (SPS) | Rapid sintering using pulsed direct current. mdpi.comazom.com | Fast sintering rates, lower sintering temperatures, ability to produce fine-grained microstructures. researchgate.nettandfonline.com | Can be expensive, limited sample size. | Development of new materials with tailored microstructures, functionally graded materials. researchgate.net |

| Hot Isostatic Pressing (HIP) | Application of high isostatic gas pressure at high temperature. precision-ceramics.comcambridge.org | High density, improved mechanical properties and reliability, suitable for complex shapes. mascera-tec.comresearchgate.netsintx.com | Expensive equipment, complex process, high technical requirements. mascera-tec.com | High-end products like bearing balls, biomedical implants. mascera-tec.comsintx.com |

Formation of Silicon Nitride Compacts and Foams

The initial step in producing bulk silicon nitride components involves the consolidation of powders into a shaped compact, often referred to as a green body. Several structural and textural variants of silicon nitride can be produced, each possessing distinct mechanical, elastic, and thermal properties. nih.gov

One of the primary methods is Reaction-Bonded Silicon Nitride (RBSN) . This technique starts with a compact of fine, high-purity silicon powder, which is then heated in a nitrogen atmosphere at temperatures up to 1400-1450°C. nih.govmascera-tec.comsamaterials.com During this process, the nitrogen reacts with the silicon to form silicon nitride in situ. The Si₃N₄ grows within the porosity of the original silicon compact, resulting in minimal dimensional change during the process. samaterials.compreciseceramic.com This makes RBSN a cost-effective method for producing near-net shape components. samaterials.com However, the resulting material typically contains residual porosity (around 30%) and some unreacted silicon, which leads to lower mechanical properties compared to fully dense silicon nitride ceramics. ceramics.netpreciseceramic.com

To achieve higher density and improved properties, pre-reacted silicon nitride powder is used. This powder is synthesized through methods like the direct reaction of silicon with nitrogen and then processed. ggsceramic.comysu.am The powder is mixed with binders and pressed into the desired shape. nih.govmascera-tec.com Subsequent sintering processes, discussed later, are required to densify these powder compacts. nih.gov

Silicon nitride can also be fabricated into porous structures, or foams. These materials can serve as templates for bone ingrowth in biomedical applications, such as filling bone defects or in craniofacial reconstruction, due to silicon nitride's favorable surface properties that promote osteoprogenitor cell adhesion and growth. nih.gov

Table 1: Comparison of Silicon Nitride Compact Forming Methods

| Method | Starting Material | Process | Key Characteristics | Common Applications |

| Reaction-Bonded Silicon Nitride (RBSN) | Silicon Powder | Nitridation of a silicon powder compact at ~1450°C. samaterials.compreciseceramic.com | Minimal shrinkage, near-net shape, residual porosity, lower mechanical strength. ceramics.netsamaterials.com | Refractory materials, kiln furniture. mascera-tec.compreciseceramic.com |

| Sintered Silicon Nitride (SSN) | Silicon Nitride Powder | Compaction of Si₃N₄ powder with sintering aids, followed by high-temperature densification. nih.gov | High density, superior mechanical properties. nih.gov | High-performance structural components. mascera-tec.com |

| Silicon Nitride Foams | Silicon Nitride Powder | Various methods including freeze drying to create a porous structure. nih.gov | High porosity, template for cell growth. nih.gov | Biomedical implants, bone reconstruction. nih.gov |

Deposition of Silicon Nitride Coatings and Thin Films

Silicon nitride thin films are crucial in various industries, including electronics and optics, for applications such as passivation layers, dielectric materials, and protective coatings. encyclopedia.pubresearchgate.net These films can be amorphous (a-SiNx) or hydrogenated (a-SiNx:H) and are deposited using several techniques. researchgate.netnih.gov

Chemical Vapor Deposition (CVD) and its variant, Plasma-Enhanced Chemical Vapor Deposition (PECVD) , are the most common methods for producing high-performance silicon nitride films. encyclopedia.pubfrontiersin.org In these processes, precursor gases react on a substrate surface to form the desired film. nih.gov

Physical Vapor Deposition (PVD) , particularly magnetron sputtering, is another widely used technique. encyclopedia.pub Sputtering offers the advantage of fabricating hydrogen-free layers since it does not typically use hydrogen-containing precursor gases. nih.gov However, hydrogen can be intentionally introduced to create hydrogenated films (SiNx:H). nih.gov Recent studies have demonstrated the ability to grow α-Si₃N₄ thin films at room temperature using non-reactive magnetron sputtering by controlling parameters like radiofrequency power and deposition time. frontiersin.org

Atomic Layer Deposition (ALD) is an emerging technique that allows for the precise, layer-by-layer growth of exceptionally thin and conformal films. nih.govgelest.com This method is a subset of CVD based on sequential, self-limiting chemical reactions at the gas-solid interface. nih.govgelest.com For silicon nitride, thermal, plasma-assisted, and plasma-enhanced ALD are the most frequently used approaches. encyclopedia.pub One method involves the initial deposition of a self-assembled monolayer from trihydridosilane precursors on a metal substrate, which can then be converted to silicon nitride by pulsing with ammonia at temperatures of 300°C or higher. gelest.com

Table 2: Overview of Silicon Nitride Thin Film Deposition Techniques

| Technique | Process Principle | Key Advantages | Typical Precursors/Targets |

| CVD / PECVD | Chemical reaction of precursor gases on a heated substrate, enhanced by plasma in PECVD. nih.govfrontiersin.org | High-quality films, established industrial process. frontiersin.org | Silane (SiH₄), Ammonia (NH₃), Dichlorosilane (SiH₂Cl₂). researchgate.net |

| PVD (Sputtering) | Ejection of atoms from a silicon nitride target by ion bombardment. encyclopedia.pubnih.gov | Can produce hydrogen-free films, room temperature deposition possible. nih.govfrontiersin.org | Silicon Nitride (Si₃N₄) target. frontiersin.org |

| ALD | Sequential, self-limiting surface reactions for atomic layer growth. nih.govgelest.com | Precise thickness control, excellent conformality on complex topographies. gelest.com | Trihydridosilanes, Ammonia. encyclopedia.pubgelest.com |

Sintering Mechanisms and Techniques

Due to the strong covalent bonding of silicon nitride, it is difficult to densify powder compacts without decomposition at high temperatures (above 1850°C). ceramics.netwikipedia.orgazom.com Therefore, sintering aids are almost always required to facilitate densification at lower temperatures through a process known as liquid phase sintering. ceramics.netvacfurnace.com The primary goals of sintering are to achieve a fully dense material and to control the microstructure, particularly the transformation of α-Si₃N₄ to the β-Si₃N₄ phase. The β-phase typically forms elongated, needle-shaped grains that create a self-reinforcing, interlocking microstructure, significantly enhancing the material's fracture toughness. ceramics.netnih.govsaint-gobain.com

Liquid phase sintering is the dominant mechanism for densifying silicon nitride. It involves the addition of metal oxides, such as Magnesium Oxide (MgO), Yttrium Oxide (Y₂O₃), and Aluminum Oxide (Al₂O₃), to the Si₃N₄ powder. nih.govmascera-tec.comazom.com At high temperatures (above 1550°C), these additives react with the silica (SiO₂) that is naturally present on the surface of the Si₃N₄ particles to form a liquid silicate (B1173343) or oxynitride phase. nih.govvacfurnace.com

This liquid phase promotes densification through a three-stage process:

Rearrangement: The liquid wets the solid Si₃N₄ particles, allowing them to rearrange into a more closely packed configuration.

Solution-Diffusion-Reprecipitation: The smaller α-Si₃N₄ particles dissolve into the liquid phase and then reprecipitate as larger, more stable, elongated β-Si₃N₄ grains.

Coalescence: The solid skeleton coalesces, eliminating the remaining pores and leading to final densification.

The composition and amount of the sintering additives are critical as they influence the viscosity of the liquid phase, the sintering temperature, and the final properties of the ceramic. mdpi.com

To prevent the decomposition of silicon nitride at the high temperatures required for sintering, a nitrogen overpressure is often applied. nih.gov Gas Pressure Sintering (GPS) is a technique where this nitrogen pressure is significantly elevated, typically to between 1 and 10 MPa. mascera-tec.comazom.combrofurnaces.com Sintering is conducted at temperatures around 2000°C. mascera-tec.combrofurnaces.com

The high nitrogen pressure effectively suppresses the thermal decomposition of Si₃N₄, allowing for the use of higher sintering temperatures. vacfurnace.combrofurnaces.com This enables greater densification and promotes the growth of the desired elongated β-Si₃N₄ grains, even with a reduced amount of sintering additives. mascera-tec.com The resulting GPS silicon nitride exhibits high density, high strength, and excellent fracture toughness. brofurnaces.comsciopen.com This method is also suitable for producing components with complex shapes. mascera-tec.com A two-step GPS process has been developed to optimize particle rearrangement and the α→β phase transformation, leading to ceramics with both high strength and high thermal conductivity. vacfurnace.com

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), is a novel and rapid consolidation technique. wikipedia.orgcalnanocorp.com The process involves applying uniaxial pressure and a pulsed direct electrical current simultaneously to a powder compact within a die. mdpi.comcalnanocorp.com This results in extremely rapid heating rates (e.g., 50°C/min) and significantly shorter sintering times (minutes) compared to conventional methods. wikipedia.orgmdpi.comresearchgate.net

The rapid heating in SPS allows for the densification of Si₃N₄-based ceramics at lower temperatures and in shorter durations, which can help in retaining a fine-grained microstructure. researchgate.netazom.com SPS provides better control over the densification, phase transformation, and grain growth processes, making it possible to tailor the final microstructure. azom.comresearchgate.net Researchers have used SPS to produce highly dense (98-99% relative density) silicon nitride ceramics with various sintering additive concentrations. mdpi.com The technique's speed creates a non-equilibrium liquid phase, which provides a strong chemical driving force for material transport, accelerating the formation of elongated grains and enhancing toughness. azom.comresearchgate.net

Additive Manufacturing of Silicon Nitride Ceramics

Additive Manufacturing (AM), or 3D printing, offers an innovative approach for fabricating silicon nitride components with highly complex geometries that are challenging or impossible to produce using conventional methods like powder pressing. researchgate.netsyalons.com Various AM technologies are being adapted for Si₃N₄, including vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP). researchgate.net

The process typically involves formulating a photocurable resin (a slurry) containing a high volume fraction of dispersed silicon nitride powder. This slurry is then selectively cured layer-by-layer using a light source (e.g., UV light) based on a 3D digital model. researchgate.netnih.gov After the "green" part is printed, it must undergo subsequent debinding (to remove the polymer binder) and sintering steps to achieve full densification and the desired mechanical properties.

A significant challenge in the AM of silicon nitride is its high light absorption, which can limit the curing depth and precision of the printing process. Despite this, successful fabrication of complex Si₃N₄ components has been achieved with solid loadings of up to 43 vol.% in the slurry. Research has demonstrated that AM can produce silicon nitride parts with microstructures and physical properties comparable to those made by conventional manufacturing, achieving high flexural strength (1150 MPa) and compressive strength (3847 MPa). nih.gov AM is particularly promising for prototyping and producing small, intricate components for high-technology applications. syalons.com

Laser Additive Manufacturing (LAM)

Laser Additive Manufacturing (LAM) of silicon nitride involves the use of a laser to selectively sinter or melt a powder bed, building a component layer by layer. This technique offers a pathway to fabricate dense, complex ceramic parts. Research in this area has explored the use of different types of lasers, including continuous wave fiber lasers and CO₂ lasers, to process silicon nitride. mdpi.com

A critical aspect of LAM is understanding and controlling the thermal distribution within the material during processing. The interaction between the laser and the ceramic material is modeled using the Fourier heat equation to predict the thermal field. mdpi.com Studies have shown a direct correlation between the laser scanning speed and the resulting thermal intensity; a higher scanning speed leads to less energy transfer to the material and a lower thermal distribution. mdpi.com This control is crucial for preventing thermal shock and ensuring the integrity of the final component.

| LAM Parameter | Effect on Silicon Nitride Processing | Reference |

| Laser Type | Continuous wave fiber laser (λ = 1.075 µm), CO₂ laser (λ = 10.6 μm) | mdpi.com |

| Modeling | Fourier heat equation to predict thermal distribution | mdpi.com |

| Scanning Speed | Inversely correlated with thermal distribution intensity | mdpi.com |

Digital Light Processing (DLP)

Digital Light Processing (DLP) is a vat photopolymerization technique that utilizes a digital light projector to cure an entire layer of a photosensitive ceramic slurry at once. markforged.compiocreat3d.com This method is noted for its high printing resolution and efficiency, making it suitable for producing small, complex-shaped silicon nitride parts. researchgate.netresearchgate.net A significant advantage of DLP over other methods like stereolithography (SLA) is the simultaneous curing of a whole layer, which drastically reduces production time. markforged.compiocreat3d.com

A primary challenge in DLP of silicon nitride is the formulation of a suitable slurry. The slurry must have a high solid content for densification, yet maintain a low viscosity for proper layer recoating. researchgate.net Silicon nitride's high refractive index and tendency to absorb and scatter UV light can lead to a low curing depth, which poses difficulties in printing thick layers. researchgate.net Researchers are actively investigating the use of dispersants and surface treatments of the silicon nitride powder to improve slurry stability and increase the curing depth. researchgate.netresearchgate.net

| DLP Process Characteristic | Description | Significance for Silicon Nitride |

| Curing Method | A digital projector cures an entire layer of photosensitive resin at once. markforged.compiocreat3d.com | Enables rapid production of complex parts. researchgate.net |

| Slurry Formulation | Requires high solid content and low viscosity. researchgate.net | Crucial for achieving high density in the final ceramic part. researchgate.net |

| Curing Depth | Can be limited by light absorption and scattering by Si₃N₄ particles. researchgate.net | Affects the build speed and mechanical properties of the printed object. researchgate.net |

Direct Ink Writing (DIW) for Complex Geometries

Direct Ink Writing (DIW), also known as robocasting, is an extrusion-based additive manufacturing technique capable of producing dense silicon nitride structures. researchgate.net This method involves the controlled deposition of a ceramic-loaded ink through a nozzle to build up a three-dimensional object layer by layer. diw3d.com A key advantage of DIW is its ability to create complex geometries and even multi-material parts. researchgate.net

The success of DIW heavily relies on the rheological properties of the ink. The ink must exhibit shear-thinning behavior, flowing easily through the nozzle during extrusion but becoming solid-like at rest to support the printed structure. researchgate.net For silicon nitride, aqueous suspensions are often used, and their rheology is carefully controlled by modifying the surface chemistry of the powder and the ionic concentration of the solution, often without the need for organic binders. researchgate.net This precise control over the ink's properties allows for the fabrication of intricate and geometrically accurate silicon nitride components. researchgate.netdigitellinc.com

| DIW Parameter | Influence on Silicon Nitride Fabrication | Research Finding |

| Ink Rheology | Critical for flow through the nozzle and shape retention of the printed structure. researchgate.net | Shear-thinning behavior is essential for successful printing. researchgate.net |

| Suspension Formulation | Aqueous suspensions with tailored particle surface chemistry and ion concentrations. researchgate.net | Enables the creation of dense structures without organic binders. researchgate.net |

| Geometric Control | Layer height and other printing parameters can be adjusted to control porosity and geometric accuracy. researchgate.net | Allows for the fabrication of complex and precise designs. digitellinc.com |

Theoretical and Computational Investigations of Silicon Nitride Si3n4

Electronic Structure and Band Theory Analyses

First-principles calculations have been extensively used to elucidate the electronic energy bands of silicon nitride's various phases. aps.org These studies consistently show that the electronic structure is primarily determined by local, short-range atomic arrangements. aps.org

The valence band of silicon nitride is complex, typically showing two main regions separated by a small gap. arxiv.org Theoretical calculations and experimental data from X-ray photoelectron spectroscopy (XPS) confirm that the valence band is predominantly composed of nitrogen orbitals, specifically the N 2p states. aps.orgnsc.rutandfonline.com The upper portion of the valence band is mainly formed by N 2p lone pair states, while the lower part arises from Si-N bonding states, which involve the hybridization of Si 3s and 3p orbitals with N 2p orbitals. tno.nlaps.orgresearchgate.net

In amorphous silicon nitride (a-SiNₓ), the top of the valence band is dominated by N lone pair states. aps.org However, in silicon-rich samples, the character of the valence band maximum shifts to become dominated by Si states corresponding to Si-Si bonding. tno.nlaps.org The valence band offset, a critical parameter for electronic devices, at the β-Si₃N₄/Si interface has been determined to be approximately 1.8 eV through photoelectron spectroscopy. aip.org Other studies combining quantum chemical calculations with XPS and ultraviolet photoelectron spectroscopy (UPS) estimated the valence band offset at the Si/Si₃N₄ interface to be around 1.5 ±0.2 eV. researchgate.net

Table 1: Key Features of Silicon Nitride's Valence Band

| Feature | Description | Dominant Orbitals | Source(s) |

|---|---|---|---|

| Valence Band Top | Forms the upper edge of the valence band. | N 2p lone pair states | aps.org |

| Valence Band Body | Consists of two main regions separated by a gap. | N 2p, with contributions from Si 3s and Si 3p | arxiv.orgaps.orgnsc.ru |

| Si-Rich Stoichiometry | Character of the valence band maximum changes. | Si-Si bonding states | tno.nlaps.org |

| Si/Si₃N₄ Interface | Determines hole injection barrier. | N/A | researchgate.netaip.org |

Silicon nitride is a wide-bandgap insulator. arxiv.org The precise value of the band gap varies depending on the crystalline phase (α, β, or amorphous) and the computational method used for its calculation. Experimental values for hydrogen-free Si₃N₄ are generally in the range of 5.1–5.3 eV. researchgate.netresearchgate.net

First-principles calculations often underestimate the band gap due to limitations in standard DFT approximations. For instance, some DFT calculations report band gaps of around 4.2-4.6 eV for the α and β phases. unit.nojomardpublishing.com More advanced methods, such as those using the van Leeuwen and Baerends (LB) exchange-corrected local density approximation, yield values in better agreement with experimental findings. arxiv.org Calculations have shown that α-Si₃N₄ and β-Si₃N₄ are indirect bandgap materials, while the cubic γ-phase is a direct bandgap material at the Γ-point. arxiv.org

The band gap of silicon nitride can be intentionally modified, or "engineered." One primary method is by altering the stoichiometry during deposition, such as by changing the gas flow ratio in low-pressure chemical vapor deposition (LPCVD). optica.orgchalmers.se Increasing the silicon content to create silicon-rich nitride (SiNₓ, x<1.33) leads to a decrease in the optical bandgap. optica.org Conversely, the band gap of amorphous SiNₓ alloys is calculated to open up as the nitrogen content increases. tandfonline.com Doping with impurities like Boron (B) and Phosphorus (P) can also modulate the electronic structure, with studies showing that B can form shallow acceptor bands and P can form deep donor bands within the band gap of α-Si₃N₄. unit.no

Table 2: Calculated and Experimental Band Gaps of Si₃N₄ Phases

| Phase | Calculation Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Source(s) |

|---|---|---|---|---|

| α-Si₃N₄ | DFT-LDA | 4.6 | ~5.4 | unit.nojomardpublishing.com |

| β-Si₃N₄ | DFT-LDA | 4.2 | ~5.1-5.3 | researchgate.netunit.no |

| β-Si₃N₄ | DFT-GGA | 4.3 | ~5.1-5.3 | researchgate.net |

| Amorphous (a-Si₃N₄) | DFT | 4.3 - 4.5 | 4.5 - 5.4 | unit.nonsc.ru |

| γ-Si₃N₄ | LB-corrected LDA | Indirect | High-pressure phase | arxiv.org |

| t-Si₃N₄ (metastable) | DFT-PBE | 3.15 | N/A | aip.orgresearchgate.net |

| m-Si₃N₄ (metastable) | DFT-PBE | 3.90 | N/A | aip.orgresearchgate.net |

| o-Si₃N₄ (metastable) | DFT-PBE | 3.36 | N/A | aip.orgresearchgate.net |

Density Functional Theory (DFT) Applications

DFT has proven to be a powerful tool for investigating the structural and electronic properties of silicon nitride, from its stable crystalline forms to its amorphous and defective states. tno.nlresearchgate.netaip.org

The two most common phases, α-Si₃N₄ and β-Si₃N₄, are both hexagonal, with the α-phase irreversibly transforming into the more thermodynamically stable β-phase at high temperatures (1400–1600 °C). aip.org A third, high-density cubic phase (γ-Si₃N₄) can be synthesized at pressures above 15 GPa and temperatures over 2000 K. aip.org DFT calculations have been used to predict other potential metastable phases, such as t-Si₃N₄, m-Si₃N₄, and o-Si₃N₄, and to evaluate their mechanical and dynamic stability. aip.orgresearchgate.net

DFT studies on amorphous silicon nitride (a-SiNₓ) show that stoichiometric a-Si₃N₄ has a local structure similar to its crystalline counterparts, with silicon being 4-fold coordinated and nitrogen being 3-fold coordinated. tno.nlaps.orgresearchgate.net Deviations from stoichiometry have a significant impact on the structure. In over-stoichiometric (N-rich) Si₃N₄₊ₓ, the excess nitrogen leads to the formation of N-N bonds. tno.nlresearchgate.net In under-stoichiometric (Si-rich) Si₃N₄₋ₓ, the number of homopolar Si-Si bonds increases as the nitrogen content decreases. tno.nlresearchgate.net

DFT is crucial for understanding the nature of defects in silicon nitride, which are critical for its application in memory devices. aip.orgresearchgate.net Both intrinsic (native) and extrinsic (impurity-related) defects create localized states within the band gap.

Intrinsic defects include silicon and nitrogen vacancies (Vₛᵢ and Vₙ) and dangling bonds. DFT calculations have shown that silicon dangling bonds, often resulting from nitrogen vacancies, are among the most abundant native defects. aps.org These defects are amphoteric, meaning they can trap both electrons and holes, a key property for charge-trapping memory applications. aip.orgaps.org Si-Si bonds, prevalent in Si-rich films, are also shown to create defect states that broaden the absorption edge. tandfonline.com

Hydrogen is a common extrinsic defect (impurity) in silicon nitride, particularly in films deposited by plasma-enhanced chemical vapor deposition (PECVD). aip.org DFT calculations reveal that hydrogen can interact with native defects. For example, a single hydrogen atom is found to be energetically favorable when interacting with a nitrogen vacancy. aip.org The presence of hydrogen can promote the formation of neutral Si dangling bond defects, which are consistent with paramagnetic centers observed experimentally. aps.org The large number of bulk traps, on the order of 10¹² cm⁻², observed in capacitance-voltage measurements confirms the high defect density in these films. aip.org

Ab Initio Molecular Dynamics and Quantum Chemical Calculations

Ab initio molecular dynamics (AIMD) and other quantum chemical calculations provide insight into the dynamic behavior and reaction mechanisms of silicon nitride at the atomic level. These methods are computationally intensive but offer high accuracy.

AIMD has been used to calculate the ideal tensile strength of β-silicon nitride, yielding values of ~72.2 GPa and ~75.0 GPa for uniaxial extension in the vulcanchem.com and aps.org directions, respectively. umich.edu Large-scale AIMD simulations have also been employed to study the properties of amorphous silicon nitride by preparing samples through a melt-quench process, allowing for a statistically meaningful evaluation of defect-related properties. tno.nl

Quantum chemical calculations have been applied to study surface reactions, which are critical for etching and deposition processes in semiconductor manufacturing. For example, the B3LYP hybrid functional has been used to investigate the reaction mechanisms of etchants like HF on Si₃N₄ surfaces. rsc.org Similarly, DFT has been used to model the chemisorption of silicon tetrachloride (SiCl₄) on a silicon nitride surface during atomic layer deposition (ALD), revealing that the formation of a –SiCl₂* surface species is the most favorable outcome. researchgate.netoup.com More recently, neural network molecular dynamics, which can achieve accuracy comparable to AIMD over larger scales, has been used to simulate friction-induced tribochemical reactions of Si₃N₄ in aqueous environments.

Computational Modeling of Surface and Interface Phenomena

Computational studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD), provide profound insights into the behavior of silicon nitride surfaces and their interactions with other materials. These theoretical investigations are crucial for interpreting experimental results and predicting material properties, guiding the development of advanced materials for applications ranging from solar cells to high-power electronics and wear-resistant bearings. wvu.eduwhiterose.ac.ukusf.eduacs.org

Surface Structure and Energy

First-principles calculations based on DFT have been instrumental in determining the atomic structure and energetics of various β-Si3N4 surfaces. lbl.gov These studies reveal that surface atoms undergo significant relaxation to minimize energy, often driven by the tendency of silicon atoms to saturate their dangling bonds. lbl.gov This can lead to the formation of unique bonding configurations at the surface. lbl.govdtic.mil

Calculations show that the stability of different crystallographic surfaces varies, which is critical for predicting the equilibrium shape of Si3N4 crystals. lbl.gov For instance, first-principles calculations have predicted the relative surface energies of several bare β-Si3N4 surfaces, finding that some have lower energies than those typically observed at interfaces with rare-earth oxides, suggesting that the interfacial chemistry plays a key role in determining the final structure. lbl.gov

| Surface Plane | Calculated Surface Energy (J/m²) | Key Finding |

|---|---|---|

| (101̅0) "open-ring" | 2.93 | Observed at interfaces but not the lowest energy bare surface. lbl.gov |

| (101̅0) "closed-ring" | 2.84 | Lower energy than the "open-ring" configuration. lbl.gov |

| (0001) | 2.69 | Relaxation leads to a significant reduction in surface states. dtic.mil |

| (112̅0) | 2.53 | One of the most stable predicted bare surfaces. lbl.gov |

DFT has also been used to study the electronic structure of Si3N4 surfaces. For the (0001) surface, calculations identified the presence of surface-state bands within the material's band gap, arising from the interactions between surface atoms. dtic.mil However, surface relaxation was found to eliminate occupied surface states above the valence band maximum, which aligns with experimental photoemission data. dtic.mil

Interface Mechanics and Bonding

The interface between silicon nitride and other materials, such as crystalline silicon (c-Si) or metals, is central to its application in electronics and composites. usf.eduaps.org Molecular dynamics simulations are particularly powerful for investigating the mechanical response of these interfaces under stress.

Simulations of the c-Si(111)/Si3N4(0001) interface under tensile strain have revealed detailed failure mechanisms. aps.orgaps.org At lower strains (~8%), the failure is characterized by crack initiation in the silicon nitride layer and dislocation in the silicon. aps.org At higher strains (~16%), a different mechanism emerges, involving the formation of pits at the interface. aps.org

First-principles calculations have also been used to investigate the bonding and electronic properties of Si3N4/metal interfaces, which is crucial for applications like ceramic substrates in electronic modules. usf.edu A study comparing interfaces of Si3N4 with Titanium (Ti), Chromium (Cr), and Nickel (Ni) found that the Si3N4/Ti interface exhibited the most significant electron transfer and orbital hybridization, indicating the formation of strong ionic and covalent bonds. usf.edu This stronger bonding suggests superior adhesion and stability for Ti as an interfacial metal. usf.edu

| Interface System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| β-Si3N4(0001)/Si(111) | First-Principles | An energetically favorable structure with no dangling bonds was proposed. The calculated valence band offset (VBO) was 1.52 eV. | aip.org |

| c-Si(111)/Si3N4(0001) | Molecular Dynamics | Under tensile strain, failure occurs via cracking and dislocations at lower strain rates, with pit formation at higher rates. | aps.orgaps.org |

| Si3N4/Ti | Density Functional Theory | Strong orbital hybridization between N and Ti atoms indicates robust covalent and ionic bonding, making it an optimal interface. | usf.edu |

| a-SiNx:H/c-Si(100) | Molecular Dynamics | Stoichiometry and the nature of the interface (abrupt vs. gradual) significantly affect the concentration of charge carrier traps. | whiterose.ac.uk |

| Si3N4 Surface Microdamage | Molecular Dynamics | Under indentation, surface microdamage can exhibit a "self-healing" phenomenon, accompanied by amorphization and elastic recovery. | acs.orgacs.org |

Modeling of Surface Reactions

Computational models are also essential for understanding the chemical reactions that occur at silicon nitride surfaces, such as during film growth or etching processes. aps.orgaip.org DFT calculations have been used to map the reaction pathways for the nitridation of a silicon surface using ammonia (B1221849) (NH3) to form a silicon nitride film. aps.orgaps.org These studies concluded that the desorption of hydrogen from the surface is the rate-limiting step for further nitride growth. aps.orgaps.org The calculated activation barriers for various reaction steps show strong agreement with experimental observations. aps.org

Similarly, computational studies have explored the etching of silicon nitride by fluorine-containing molecules like hydrogen fluoride (B91410) (HF). researchgate.net DFT calculations using an amorphous hydrogenated silicon nitride model successfully explained the etching process, which could not be fully understood using a crystalline slab model, highlighting the importance of choosing an appropriate model for the system under study. researchgate.net

Table of Compound Names

| Trivial Name/Descriptor | Chemical Formula | EINECS Number |

| Trisilicon Tetranitride | Si3N4 | 234-787-9 |

| Silicon | Si | N/A |

| Titanium | Ti | N/A |

| Chromium | Cr | N/A |

| Nickel | Ni | N/A |

| Ammonia | NH3 | N/A |

| Hydrogen Fluoride | HF | N/A |

| Silicon Nitride | Si3N4 | 234-787-9 |

Chemical Reactivity and Degradation Mechanisms of Silicon Nitride Si3n4

Oxidation Phenomena and Kinetics

The oxidation of silicon nitride is a critical factor in its performance at high temperatures. The process is generally characterized by the formation of a protective silicon dioxide (SiO₂) layer, which dictates the material's oxidation resistance.

Passive oxidation of silicon nitride involves the formation of a protective scale that slows down further oxidation. nasa.gov A key feature of this process is the development of a stratified oxide layer. nasa.gov This duplex layer consists of an outer layer of silica (B1680970) (SiO₂) and an inner layer of silicon oxynitride (Si₂N₂O) between the silica and the silicon nitride substrate. nasa.govnih.gov This layered structure provides a "defence in depth," making silicon nitride highly resistant to oxidation. nasa.gov The silicon oxynitride subscale is even less permeable to oxygen than the silica topscale, contributing significantly to the material's low oxidation rate. nasa.gov

The kinetics of passive oxidation are often parabolic, indicating that the process is diffusion-limited. nasa.govresearchgate.net The rate of oxidation is controlled by the diffusion of an oxidant, typically molecular oxygen, through the growing oxide scale to the silicon nitride interface. researchgate.netdtic.mil

Temperature has a significant impact on the oxidation rate of silicon nitride. As temperature increases, the rate of oxidation generally increases. j-cst.org However, the specific relationship is complex and can be influenced by the presence of additives in the silicon nitride material. researchgate.net For instance, the activation energy for oxidation varies depending on the sintering aids used, such as magnesium oxide (MgO), yttrium oxide (Y₂O₃), and aluminum oxide (Al₂O₃). researchgate.net

The presence of certain environmental species, particularly water vapor, can accelerate the oxidation of silicon nitride. nasa.govnasa.gov Water vapor is a more potent oxidant than dry oxygen. nasa.gov The reaction with water vapor also produces a protective silica layer, but the kinetics are altered. nasa.gov The presence of water can lead to paralinear kinetics, where parabolic oxidation is coupled with a linear volatilization of the silica scale. nasa.gov This volatilization occurs through the formation of gaseous silicon hydroxide (B78521) species, primarily Si(OH)₄. nasa.govresearchgate.net

Other environmental factors that can influence oxidation include:

Alkali species: Contamination with alkali metals like sodium (Na) and cesium (Cs) can accelerate corrosion by acting as a flux for the silica scale, which increases the diffusion rate of oxygen. researchgate.net

Chlorine: Chlorine-containing environments can also accelerate oxidation by forming volatile silicon chloride or oxychloride species that degrade the protective silica layer. researchgate.net

| Factor | Effect on Oxidation Rate | Mechanism |

| Increasing Temperature | Increases | Enhanced diffusion rates of oxidants through the protective scale. mdpi.com |

| Water Vapor | Increases | Acts as a more potent oxidant and can lead to the formation of volatile silicon hydroxide species. nasa.gov |

| Alkali Contaminants (Na, Cs) | Increases | Fluxing effect on the silica scale, leading to more rapid oxygen diffusion. researchgate.net |

| Chlorine | Increases | Formation of volatile silicon chlorides, degrading the protective layer. researchgate.net |

Corrosion Mechanisms in Extreme Environments

Silicon nitride's utility in demanding applications necessitates an understanding of its corrosion behavior in aggressive environments beyond simple oxidation.

Molten salts present a significant corrosion challenge for silicon nitride. For example, in molten sodium carbonate (Na₂CO₃) at 1000°C, silicon nitride undergoes corrosion. nasa.gov Similarly, exposure to molten salts like MgCl₂-NaCl-KCl can lead to high-temperature corrosion. researchgate.net In molten calcium chloride with chlorine sparging at 850°C, silicon nitride has demonstrated greater resistance compared to several metal alloys. iaea.org The corrosion resistance in molten salts is often linked to the stability of the protective oxide layer that forms on the surface. sintx.com Hot corrosion attack by sodium sulfate (B86663) is known to reduce the strength of silicon nitride by creating corrosion pits and dissolving grain boundaries. j-cst.org

In high-temperature, high-velocity gas streams, such as those in gas turbine engines, the degradation of silicon nitride can be accelerated. researchgate.net The protective silica layer can be lost through volatilization, especially in the presence of water vapor, which leads to the formation of volatile Si(OH)₄. researchgate.net This process results in a continuous consumption of the material. nasa.gov

In reducing atmospheres with low oxygen potential, if a protective silica layer fails to form, catastrophic corrosion can occur. researchgate.net This is due to the formation of volatile species such as silicon monoxide (SiO) and silicon sulfide (B99878) (SiS), in addition to nitrogen gas (N₂). researchgate.net The formation of these volatile compounds leads to a porous and non-adherent corrosion layer that offers no protection against further attack. researchgate.net

| Environment | Degradation Mechanism | Volatile Species |

| High-Velocity Water Vapor | Paralinear oxidation and volatilization of silica scale. nasa.gov | Si(OH)₄ nasa.govresearchgate.net |

| Reducing Atmospheres (low pO₂) | Active corrosion, no protective scale formation. researchgate.net | SiO, SiS, N₂ researchgate.net |

| Chlorine-Containing Gases | Degradation of protective silica layer. researchgate.net | Silicon chlorides/oxychlorides researchgate.net |

Hydrolytic Reactions and Surface Leaching Processes

Even at lower temperatures, silicon nitride can interact with aqueous environments through hydrolysis and surface leaching. The hydrolysis of silicon nitride is a two-step process: first, the conversion of Si₃N₄ to SiO₂, and then the subsequent dissolution of SiO₂ to form silicic acid (Si(OH)₄) or other dissolved silicate (B1173343) species. researchgate.net

This process is essentially a nucleophilic attack by water, leading to the formation of an intermediate complex with a penta-coordinated silicon atom. researchgate.net The rate of hydrolysis and dissolution can be influenced by the pH and temperature of the aqueous medium. In acidic conditions, the hydrolysis reaction is promoted, leading to the formation of a silicon oxide film on the surface. ccspublishing.org.cn

Leaching of grain boundary phases is another important degradation mechanism, especially in acidic solutions. researchgate.net For instance, in sulfuric acid, the yttrium and aluminum ions present in the grain boundary phases of Y₂O₃- and Al₂O₃-sintered silicon nitride can dissolve. researchgate.net The corrosion resistance in such media is sensitive to the presence of species like fluoride (B91410) ions, which can accelerate the process. researchgate.net The dissolution of these grain boundary phases can lead to increased surface roughness and a degradation of the material's mechanical strength. researchgate.netiaea.org

Interactions with Specific Chemical Entities (e.g., Acids, Solvents)

While generally resistant to many chemicals, silicon nitride undergoes reactions and degradation when exposed to specific chemical agents, especially under elevated temperatures. ubc.ca The corrosion mechanisms are often complex and typically involve the dissolution of the grain boundary phases present in sintered Si3N4 ceramics rather than the Si3N4 grains themselves. capes.gov.brresearchgate.netjst.go.jp

Silicon nitride's resistance to acids varies significantly with the type of acid, its concentration, the temperature, and the specific composition of the ceramic, including the sintering aids used in its manufacture (e.g., Y2O3, Al2O3, MgO). capes.gov.brresearchgate.net

Hydrofluoric Acid (HF): Silicon nitride is attacked by hydrofluoric acid. wikipedia.org The etching mechanism involves the protonation of surface Si-NH2 groups, followed by the elimination of ammonia (B1221849) and subsequent addition of fluoride ions to the silicon surface. researchgate.net The etch rate is influenced by pH and HF concentration. researchgate.net Anhydrous HF gas can also be used to etch silicon nitride at elevated temperatures (125-300°C), with etch rates exceeding 20 nm/min. google.com Unlike phosphoric acid, HF solutions typically etch silicon dioxide much faster than silicon nitride, although this selectivity can be altered. researchgate.netsci-hub.st

Sulfuric Acid (H2SO4): The corrosion of silicon nitride in sulfuric acid primarily involves the chemical dissolution of the grain boundary phases, which are often composed of oxides from sintering aids (e.g., Y2O3, La2O3, Al2O3). researchgate.netresearchgate.net The Si3N4 grains themselves are generally more resistant. researchgate.net The corrosion kinetics depend on temperature; at 25°C, the process is often linear and rate-limited by the chemical reaction at the surface. researchgate.netresearchgate.net At higher temperatures (40°C and 70°C), the kinetics tend to be diffusion-controlled, where the rate is limited by the transport of reactants and products through a developing corrosion layer. researchgate.netresearchgate.net

Other Acids (HCl, HNO3): Similar to sulfuric acid, the degradation of silicon nitride in hydrochloric acid (HCl) and nitric acid (HNO3) is primarily due to the leaching of metallic ions (like Y and Al) from the grain boundary phases. researchgate.netresearchgate.net The dissolution of silicon from the Si3N4 matrix is often negligible in these acids at moderate temperatures. researchgate.net In boiling nitric acid, corrosion and strength degradation were found to be more significant at lower concentrations (1-6N) than in highly concentrated HNO3. researchgate.net In hydrochloric acid solutions, the corrosion mechanism can be controlled by surface chemical reactions in lower concentrations (<1M HCl) and by diffusion in higher concentrations (>5M HCl). researchgate.net

Table 1: Research Findings on the Interaction of Silicon Nitride (Si3N4) with Various Acids

| Acid | Conditions | Observed Effect / Research Finding | Citation |

|---|---|---|---|

| Phosphoric Acid (H3PO4) | 85%, 160°C | Standard etchant for Si3N4. | ubc.ca |

| Phosphoric Acid (H3PO4) | Refluxed, boiling at 180°C | Etch rate of ~100 Å/min. | wkfluidhandling.comresearchgate.net |

| Phosphoric Acid (H3PO4) | Varying Temperature (140-200°C) | Etch rates for Si3N4, SiO2, and Si increase with temperature. Apparent activation energy for Si3N4 etch is 12.7 kcal/mole. | wkfluidhandling.comresearchgate.net |

| Phosphoric Acid (H3PO4) | 94.5% concentration | "Real" activation energy for Si3N4 etch is 22.8 kcal/mole (0.99 eV). | ubc.ca |

| Hydrofluoric Acid (HF) | Aqueous solutions | Etching proceeds via protonation of surface SiNH2 groups. Rate depends on pH. | researchgate.net |

| Hydrofluoric Acid (HF) | Anhydrous gas, 125-300°C | Achieves etch rates of at least 20 nm/min. | google.com |

| Sulfuric Acid (H2SO4) | 1.8 M, 25-70°C | Corrosion proceeds by dissolution of grain boundary phases. Kinetics are linear at 25°C and diffusion-controlled at 40°C and 70°C. | researchgate.net |

| Hydrochloric Acid (HCl) | 0.1M - 10M, 50-100°C | Leaching of Y and Al ions from grain-boundary phase. Dissolution of Si from matrix is negligible. | researchgate.net |

| Nitric Acid (HNO3) | Boiling, 1-6N | Maximum weight loss and strength degradation observed at lower concentrations. | researchgate.net |

Silicon nitride is generally insoluble and chemically stable in most common organic solvents. researchgate.netresearchgate.net Its interaction with solvents is primarily a surface phenomenon, which is critical for applications involving Si3N4 powders, such as in forming slurries for ceramic processing.

Aqueous Media: The dispersion of silicon nitride powder in water is complex. The surface of Si3N4 particles readily hydrolyzes in aqueous solutions, forming a thin silica-like (SiO2) layer. ccspublishing.org.cn This surface layer can then acquire hydroxyl (Si-OH) groups, which influences the surface charge and colloidal stability of the particles. ccspublishing.org.cn The stability of these aqueous suspensions is highly dependent on pH. The isoelectric point (the pH at which the net surface charge is zero) for silicon nitride is typically around pH 6.7, but this can shift significantly with the addition of dispersants. researchgate.net To achieve stable, well-dispersed slurries with high solids content, dispersants such as polymethacrylic acid (PMAA) are often used to impart electrostatic and/or steric repulsion between particles. researchgate.netscielo.br

Organic Solvents: The dispersion of silicon nitride in organic media depends on the solvent's properties, such as polarity and hydrogen-bonding capability. ucl.ac.uk Bare silicon nitride powder tends to disperse well in solvents with high polarity and hydrogen-bonding parameters, such as isopropyl alcohol and ethanol. ucl.ac.uk For non-polar, hydrophobic solvents like hexane (B92381) or toluene (B28343), surface treatment of the powder with polymeric dispersants is necessary to shift the surface chemistry and improve compatibility, thereby achieving stable dispersions. ucl.ac.uk Preceramic polysilazane precursors to silicon nitride are often designed to be soluble in common organic solvents like pyridine (B92270) to facilitate processing into fibers or coatings. microtechprocess.com

Table 2: Research Findings on the Dispersion of Silicon Nitride (Si3N4) in Various Solvents

| Solvent/Medium | Key Parameter(s) | Observation / Research Finding | Citation |

|---|---|---|---|

| Aqueous (Deionized Water) | pH | Surface hydrolyzes to form a silica-like layer. Stability is pH-dependent. The isoelectric point of bare powder is ~pH 6.7. | ccspublishing.org.cnresearchgate.net |

| Aqueous with PMAA Dispersant | Zeta Potential | The isoelectric point shifts to more acidic pH values with increasing PMAA concentration, indicating improved dispersion. | researchgate.net |

| Ethanol, Isopropyl Alcohol | Solvent Polarity (α > 9.8) | Bare silicon nitride powder exhibits good dispersion in these highly polar solvents. | ucl.ac.uk |

| Toluene, Chloroform | Solvent Polarity (9.8 ≥ α ≥ 2.4) | Requires polymeric dispersant treatment to achieve good dispersion. | ucl.ac.uk |

| Ethanol | Viscosity | Stable suspensions of Si3N4 can be prepared; viscosity measurements are used to determine optimum dispersant concentrations. | researchgate.net |

| Various Organic Solvents | Solubility | Preceramic polysilazane precursors to Si3N4 can be synthesized to be soluble in common organic solvents for processing. | microtechprocess.com |

Catalytic Applications and Mechanistic Studies Involving Silicon Nitride Si3n4

Silicon Nitride as a Catalyst Support Material